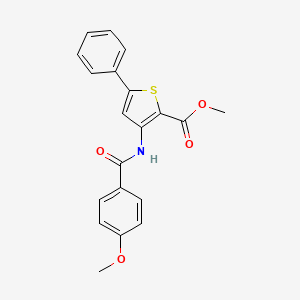

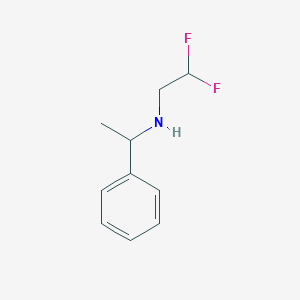

![molecular formula C26H23NO4 B2529127 3-苯甲酰-6-乙氧基-1-[(3-甲氧苯基)甲基]-1,4-二氢喹啉-4-酮 CAS No. 902507-60-2](/img/structure/B2529127.png)

3-苯甲酰-6-乙氧基-1-[(3-甲氧苯基)甲基]-1,4-二氢喹啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one" is a derivative of the quinoline class, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including antitumor, anti-inflammatory, and antimicrobial properties. The structure of the compound suggests it may have interesting chemical and physical properties, as well as biological activity, due to the presence of various functional groups such as benzoyl, ethoxy, and methoxyphenylmethyl groups attached to the quinoline core.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include Skraup synthesis, Friedländer synthesis, or other cyclization methods. In the context of the provided papers, various synthetic methods have been employed to create quinoline derivatives. For instance, a one-pot C–C and C–N bond-forming strategy was used to synthesize novel quinolin-2(1H)-one derivatives in water, which is an eco-friendly solvent . Another method involved a cationic imino Diels–Alder reaction to obtain a tetrahydroquinoline derivative . These methods highlight the versatility and creativity in the synthesis of quinoline compounds, which could be applicable to the synthesis of "3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one".

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray powder diffraction (XRPD) and single crystal X-ray diffraction (XRD) are common techniques used to determine the crystalline structure of these compounds . The presence of substituents on the quinoline ring can significantly influence the molecular conformation and, consequently, the biological activity. For example, the introduction of methoxy and ethoxy groups can affect the electron distribution and steric hindrance, which may alter the compound's interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactive sites on the ring. The presence of electron-donating and electron-withdrawing groups can influence the reactivity of the compound. For instance, the methoxy group can activate the ring towards nucleophilic substitution, while the benzoyl group can have the opposite effect . These reactions are important for further functionalization of the quinoline core and for the modification of its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like ethoxy and methoxy groups can increase the solubility in organic solvents, which is beneficial for pharmaceutical applications. The crystalline structure, determined by XRPD and XRD, can provide insights into the stability and purity of the compound . Additionally, the nonlinear optical properties of some quinoline derivatives have been studied, indicating potential applications in optical limiting .

科学研究应用

药代动力学和代谢

与"3-苯甲酰-6-乙氧基-1-[(3-甲氧苯基)甲基]-1,4-二氢喹啉-4-酮"结构相似的化合物研究主要集中在其代谢和药代动力学上。例如,作为食欲素 1 和 2 受体拮抗剂的 N-[[(2S)-1-[[5-(4-氟苯基)-2-甲基-4-噻唑基]羰基]-2-哌啶基]甲基]-4-苯并呋喃甲酰胺 (SB-649868) 在人体的分布和代谢已被确定。这项研究揭示了该化合物的广泛代谢,主要通过粪便消除,并鉴定了表明氧化和重排过程的代谢物 (Renzulli 等,2011)。

治疗应用

与"3-苯甲酰-6-乙氧基-1-[(3-甲氧苯基)甲基]-1,4-二氢喹啉-4-酮"具有核心结构的喹啉衍生物的治疗应用已在不同背景下得到探索。例如,评估了 8-氨基喹啉衍生物用于治疗内脏利什曼病,证明了其潜在疗效和最小的毒性 (Sherwood 等,1994)。

作用机制

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, and are used in the development of pharmaceuticals .

Mode of Action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. The benzene and quinoline moieties in the structure suggest that it might undergo electrophilic aromatic substitution reactions .

Biochemical Pathways

Quinoline derivatives are often involved in pathways related to cellular signaling, enzyme inhibition, and receptor modulation .

Pharmacokinetics

The presence of ethoxy and methoxy groups might influence its solubility and absorption .

Result of Action

Quinoline derivatives have been studied for their potential anti-cancer, anti-microbial, and anti-inflammatory effects .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The methoxy and ethoxy groups might influence its stability and reactivity .

属性

IUPAC Name |

3-benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-3-31-21-12-13-24-22(15-21)26(29)23(25(28)19-9-5-4-6-10-19)17-27(24)16-18-8-7-11-20(14-18)30-2/h4-15,17H,3,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPECWBATRXCFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

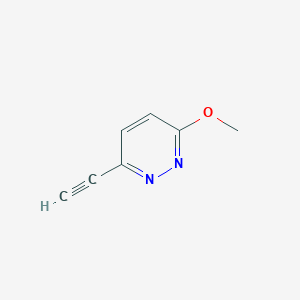

![1-[2-(2-Nitrophenoxy)ethyl]piperidine](/img/structure/B2529044.png)

![(E)-4-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B2529051.png)

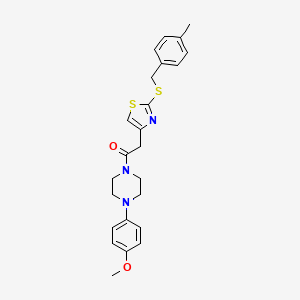

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)

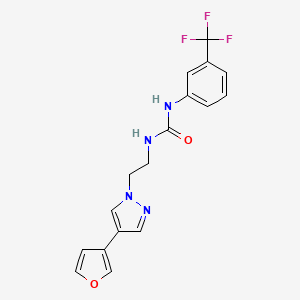

![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

![(Z)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2529065.png)

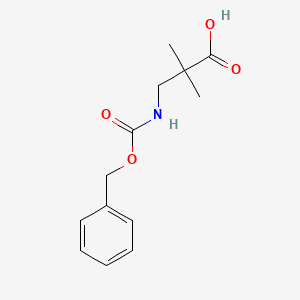

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)